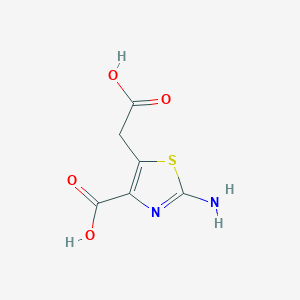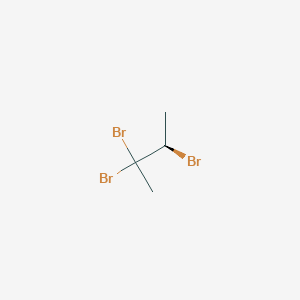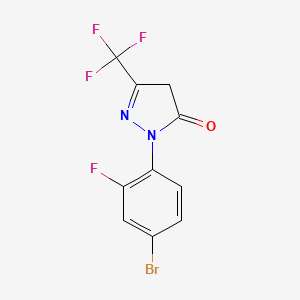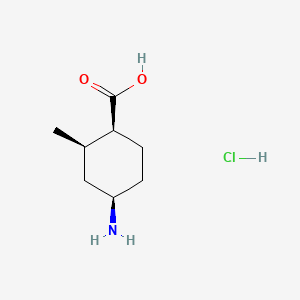
Methyl 5-aminosalicylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-aminosalicylate hydrochloride is a chemical compound with the molecular formula C8H9NO3. It is a derivative of 5-aminosalicylic acid, which is known for its anti-inflammatory properties. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-aminosalicylate hydrochloride can be synthesized through the esterification of 5-aminosalicylic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-aminosalicylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 5-aminosalicylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of methyl 5-aminosalicylate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This inhibition disrupts the folic acid synthesis pathway, leading to reduced cell growth and multiplication .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminosalicylic acid: Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
Sulfasalazine: A prodrug that is metabolized into 5-aminosalicylic acid and sulfapyridine, used in the treatment of rheumatoid arthritis and ulcerative colitis.
Mesalamine: Another derivative of 5-aminosalicylic acid, used to treat inflammatory bowel disease.
Uniqueness
Methyl 5-aminosalicylate hydrochloride is unique due to its methyl ester group, which enhances its solubility and stability compared to its parent compound, 5-aminosalicylic acid. This modification allows for different applications and improved efficacy in certain research and industrial processes.
Propiedades
Número CAS |
110065-66-2 |
|---|---|
Fórmula molecular |
C8H10ClNO3 |
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
methyl 5-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H |
Clave InChI |
OEOSSGDBJRJDHN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)






![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)





![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
